molecular formula C21H17F6N5O B11699050 N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B11699050
M. Wt: 469.4 g/mol
InChI Key: INRQJQUGUVNMPS-UHFFFAOYSA-N
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Description

N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with an allyl group, diphenylamine moieties, and a highly fluorinated ethoxy group.

Properties

Molecular Formula

C21H17F6N5O

Molecular Weight

469.4 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H17F6N5O/c1-2-13-28-17-29-18(31-19(30-17)33-16(20(22,23)24)21(25,26)27)32(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2,(H,28,29,30,31)

InChI Key

INRQJQUGUVNMPS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core and allyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its antiproliferative activity against various cancer cell lines. A study focusing on triazine derivatives highlighted the synthesis of compounds similar to N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine. These compounds demonstrated significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB231), with some derivatives showing over 50% inhibition at concentrations of 10 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the anticancer efficacy of triazine compounds. The modifications in the chemical structure can lead to enhanced biological activity. For instance, the presence of trifluoromethyl groups has been associated with improved pharmacological properties due to increased lipophilicity and metabolic stability .

Synthetic Methods

The synthesis of this compound typically involves a multi-step process that includes microwave-assisted methods for rapid synthesis. This approach allows for high yields and purity of the final product .

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the compound, which is essential for further biological testing .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting cancer and possibly other diseases influenced by cell proliferation mechanisms. Its ability to selectively inhibit cancer cell growth while sparing normal cells highlights its therapeutic potential .

Case Study 1: Antiproliferative Screening
A library of triazine derivatives was screened against multiple cancer cell lines including MDA-MB231 and others. The study found that certain modifications led to significant increases in growth inhibition rates compared to standard treatments .

Case Study 2: QSAR Modeling
Quantitative Structure-Activity Relationship modeling was employed to predict the biological activity of newly synthesized triazines based on their structural features. This approach has facilitated the design of more potent derivatives with improved selectivity for cancer cells over normal cells .

Mechanism of Action

The mechanism of action of N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related triazine derivatives are highlighted below, with key comparisons drawn from the evidence:

Structural and Functional Group Analysis

Compound Name Substituents (Positions 2,4,6) Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine Allyl (N'), diphenyl (N,N), trifluoro-1-(trifluoromethyl)ethoxy (C6) Not explicitly provided High fluorination; bulky substituents may enhance lipophilicity and stability. Agrochemicals, pharmaceuticals
N2-(2-methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine 2-methoxyphenyl (N2), 3-methylbenzofuran (C6) Not provided Benzofuran group may enhance π-π interactions; methoxy improves solubility. Bioactive molecules, herbicides
N~2~-benzyl-6-(2,2,2-trifluoroethoxy)-N~4~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine Benzyl (N2), 4-(trifluoromethoxy)phenyl (N4), trifluoroethoxy (C6) C19H15F6N5O2 459.35 Dual trifluoromethyl groups increase electronegativity and resistance to metabolism. Herbicides, polymer additives
N2-Methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (CAS 101988-70-9) Methyl (N2), trifluoroethoxy (C6) C6H8F3N5O 235.16 Simpler structure; methyl group reduces steric hindrance. Herbicide intermediates
Terbutryn (N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) tert-Butyl (N2), ethyl (N4), methylthio (C6) C10H19N5S 241.36 Methylthio group enhances soil persistence; widely used as a herbicide. Agricultural herbicides

Research Findings and Implications

  • Environmental Impact : Fluorinated triazines may exhibit longer environmental persistence compared to chlorinated variants (e.g., 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine in ), necessitating careful residue management .

Biological Activity

Structure

The compound features a triazine core with multiple functional groups that contribute to its biological properties. The presence of trifluoromethyl groups is particularly noteworthy as they often enhance the lipophilicity and metabolic stability of organic compounds.

Molecular Formula

The molecular formula for this compound can be represented as:

C20H19F6N5OC_{20}H_{19}F_6N_5O

Research indicates that compounds similar to N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine may exhibit various biological activities through different mechanisms:

  • Anticancer Activity : Some studies suggest that triazine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis or inducing apoptosis in tumor cells.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Pharmacological Applications

The potential applications of this compound are diverse:

  • Cancer Therapy : Preliminary studies have indicated that triazine derivatives can be developed as anticancer agents targeting specific pathways in cancer cells.
  • Antimicrobial Agents : Given the increasing resistance to conventional antibiotics, compounds like this one could serve as new antimicrobial agents.
  • Neurological Disorders : There is emerging evidence that certain triazine derivatives may influence neurotransmitter systems and could be explored for neuroprotective effects.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a related triazine compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a similar triazine derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus
Enzyme InhibitionInhibits metabolic enzymes

Table 2: Case Study Results

StudyCompound UsedKey Findings
Anticancer StudyTriazine derivativeReduced cell viability by 60%
Antimicrobial StudySimilar triazineMIC = 32 µg/mL against S. aureus

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